2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid
Description
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a methoxycarbonyl group attached to the nicotinic acid core
Properties
IUPAC Name |
2-amino-5-(4-chloro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-14(20)9-4-7(2-3-11(9)15)8-5-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H2,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHJBOAVHBIVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688350 | |
| Record name | 2-Amino-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-19-0 | |
| Record name | 2-Amino-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, 4-chloro-3-methoxycarbonylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 4-chloro-3-methoxycarbonylphenylamine is coupled with a nicotinic acid derivative through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, and high-throughput screening for optimal coupling conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets. The amino group and the nicotinic acid core allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The chloro and methoxycarbonyl groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorophenol: Similar in structure but lacks the nicotinic acid core.
4-Amino-3-chlorobenzoic acid: Contains a similar chloro-substituted phenyl ring but differs in the position of the amino group and the absence of the nicotinic acid core.
2-Amino-5-arylazonicotinate: Shares the nicotinic acid core but has different substituents on the phenyl ring.
Uniqueness
2-Amino-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nicotinic acid core distinguishes it from other similar compounds and may contribute to its unique properties in scientific research and industrial applications.
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